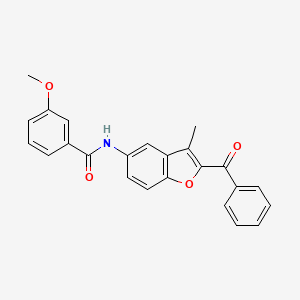
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide, commonly known as BMF, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. BMF is a benzofuran derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用機序
The mechanism of action of BMF is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. BMF has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP can lead to DNA damage and apoptosis in cancer cells. BMF has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Inhibition of COX-2 can reduce inflammation and oxidative stress. BMF has also been found to activate the protein kinase AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
BMF has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. BMF has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumors by reducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. Additionally, BMF has been found to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). BMF has also been found to improve cognitive function and reduce neuronal cell death in animal models of neurodegenerative diseases.
実験室実験の利点と制限
BMF has several advantages for lab experiments, including its high yield and purity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective properties. However, BMF also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further research is needed to determine the optimal concentration and dosing of BMF for various applications.
将来の方向性
There are several future directions for research on BMF. One area of research is the development of BMF analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of BMF as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of BMF and its effects on various signaling pathways and enzymes. Overall, BMF has significant potential for scientific research and may have important implications for the development of new treatments for cancer, inflammation, and neurodegenerative diseases.
合成法
BMF can be synthesized using various methods, including the reaction of 2-acetylbenzoic acid with 3-methyl-2-benzofuran-1,4-dione in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-benzoyl-3-methylbenzoic acid with 5-amino-2-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The yield and purity of BMF can be improved by using different solvents, reaction conditions, and purification methods.
科学的研究の応用
BMF has been found to have potential applications in scientific research, particularly in the field of medicine. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. BMF has been studied as a potential treatment for various types of cancer, including breast, lung, and colon cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. BMF has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, BMF has been found to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
特性
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-20-14-18(25-24(27)17-9-6-10-19(13-17)28-2)11-12-21(20)29-23(15)22(26)16-7-4-3-5-8-16/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYSPDKTDNBTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

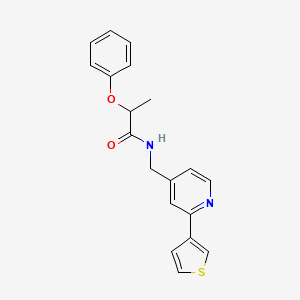
![methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2857436.png)
![1-(3,4-Dimethoxyphenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2857437.png)
![6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid](/img/structure/B2857438.png)
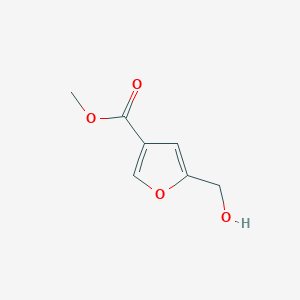
amine hydrochloride](/img/structure/B2857440.png)
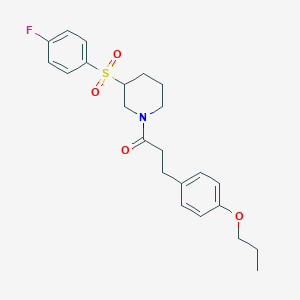
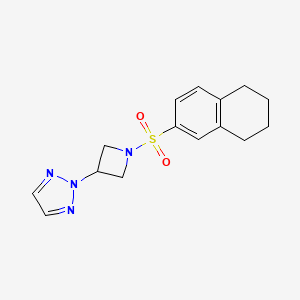
![Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2857445.png)
![2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2857450.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2857452.png)
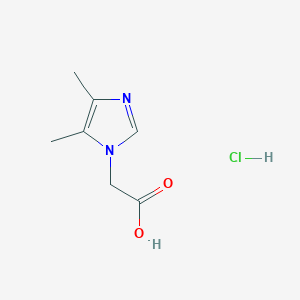
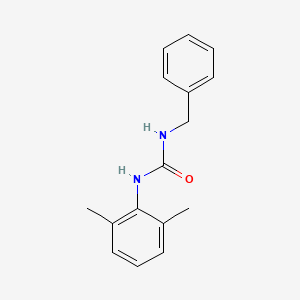
![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)